molecular formula C7H6BrClO B057475 2-Bromo-4-chloroanisole CAS No. 60633-25-2

2-Bromo-4-chloroanisole

Cat. No. B057475
Key on ui cas rn: 60633-25-2
M. Wt: 221.48 g/mol
InChI Key: YJEMGEBDXDPBSP-UHFFFAOYSA-N
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Patent
US06479491B1

Procedure details

Anisole (10 g, 70.1 mmol) was dissolved in carbon tetrachloride (200 ml) and iron powder (6.0 g, 105 mmol Fe)was added. Bromine (4 ml, 77.1 mmol) was added at 0° C. The temperature was allowed rise to room temperature over one hour. Washing with aqueous sodium sulfite three times was followed by washing with aqueous sodium hydroxide (4 M). Drying over magnesium sulfate and evaporation gave the title compound. Yield 5.63 g, 36%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5]C=[CH:3][CH:2]=1.[Br:9]Br.[C:11]([Cl:15])(Cl)(Cl)Cl>[Fe]>[Br:9][C:2]1[CH:3]=[C:11]([Cl:15])[CH:5]=[CH:6][C:1]=1[O:7][CH3:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to room temperature
CUSTOM
Type
CUSTOM
Details
over one hour
Duration
1 h
WASH
Type
WASH
Details
Washing with aqueous sodium sulfite three times
WASH
Type
WASH
Details
by washing with aqueous sodium hydroxide (4 M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate and evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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